molecular formula C20H24N4O2 B11283726 1,9-dimethyl-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

1,9-dimethyl-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11283726
M. Wt: 352.4 g/mol
InChI Key: LFTZWHOGGBWTLV-UHFFFAOYSA-N
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Description

1,9-Dimethyl-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines multiple ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-dimethyl-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the 2-Methylcyclohexyl Group: This can be achieved through nucleophilic substitution reactions where the cyclohexyl group is introduced using a suitable nucleophile.

    Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,9-Dimethyl-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,9-dimethyl-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents.

    Cyclohexyl Carboxamides: Compounds with a cyclohexyl group attached to a carboxamide moiety.

Uniqueness

1,9-Dimethyl-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific combination of ring systems and functional groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

6,10-dimethyl-N-(2-methylcyclohexyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C20H24N4O2/c1-12-7-4-5-9-15(12)21-19(25)16-11-14-18(23(16)3)22-17-13(2)8-6-10-24(17)20(14)26/h6,8,10-12,15H,4-5,7,9H2,1-3H3,(H,21,25)

InChI Key

LFTZWHOGGBWTLV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C

Origin of Product

United States

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